molecular formula C7H16Cl2N6 B2568667 1-(5-Amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride CAS No. 2193059-22-0

1-(5-Amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride

Cat. No. B2568667
CAS RN: 2193059-22-0
M. Wt: 255.15
InChI Key: AIFUSBHUDRYGMI-UHFFFAOYSA-N
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Description

“1-(5-Amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 2193059-22-0 . It has a molecular weight of 255.15 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H14N6.2ClH/c8-5-1-3-13(4-2-5)7-10-6(9)11-12-7;;/h5H,1-4,8H2,(H3,9,10,11,12);2*1H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The synthesis of this compound involves the reaction of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 255.15 .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N6.2ClH/c8-5-1-3-13(4-2-5)7-10-6(9)11-12-7;;/h5H,1-4,8H2,(H3,9,10,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFUSBHUDRYGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NNC(=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride

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